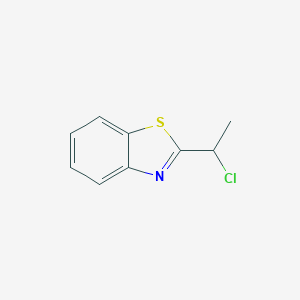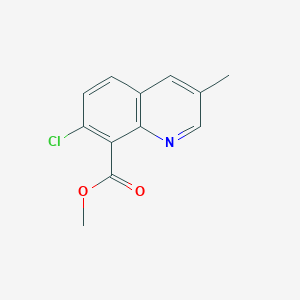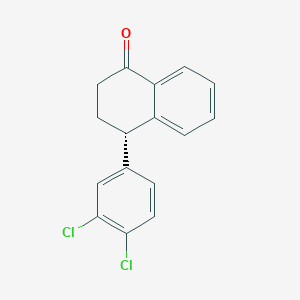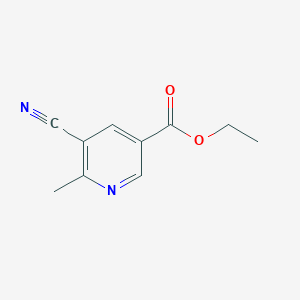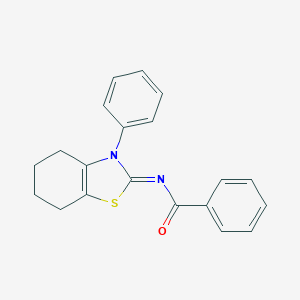
Acide 1-allylcyclopropanecarboxylique
Vue d'ensemble
Description
1-Allylcyclopropanecarboxylic acid (1-ACPC) is a cyclopropane-containing carboxylic acid that has been studied for its potential applications in organic synthesis and medicinal chemistry. 1-ACPC is a versatile building block for the synthesis of a variety of organic molecules and has been used in a wide range of biological and medicinal applications.
Applications De Recherche Scientifique
Régulation de la croissance des plantes
L'ACC joue un rôle crucial dans la régulation de la croissance des plantes. Il agit comme précurseur direct de l'éthylène, une hormone végétale qui régule une grande variété de processus végétatifs et développementaux . Cela inclut plusieurs processus liés à la croissance végétative des plantes, la germination des graines, la maturation des fruits, la sénescence des feuilles et des fleurs, et l'abscission .
Biosynthèse de l'éthylène
L'ACC est la molécule centrale de la biosynthèse de l'éthylène. Le taux de formation de l'ACC diffère en réponse aux indices développementaux, hormonaux et environnementaux . Cela en fait un acteur clé dans la production de l'éthylène, une hormone végétale gazeuse identifiée comme un régulateur de la croissance des plantes .
Synthèse, conjugaison et désamination de l'ACC
Les progrès récents liés à l'ACC incluent la régulation de la synthèse, de la conjugaison et de la désamination de l'ACC . Ces processus sont cruciaux pour la production et la régulation de l'éthylène, influençant ainsi la croissance et le développement des plantes .
Rôle de l'ACC comme signal indépendant de l'éthylène
Il existe des preuves d'un rôle de l'ACC comme signal indépendant de l'éthylène . Cela suggère que l'ACC pourrait avoir des fonctions supplémentaires au-delà de son rôle de précurseur de l'éthylène .
Transport de l'ACC
L'ACC est transporté dans toute la plante sur de courtes et de longues distances, conduisant à distance à des réponses à l'éthylène . La compréhension du mécanisme complexe du transport de l'ACC en est à ses débuts, mais l'identification d'un premier transporteur de l'ACC ouvre de nouvelles perspectives<a aria-label="1: L'ACC est transporté dans toute la plante sur de courtes et de longues distances, conduisant à distance à des réponses à l'éthylène1" data-citationid="0f793780-236f-ae73-3474-b6892bbbb3bd-34" h="ID=SERP,5015.1" href="https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2017.00038/full
Mécanisme D'action
Target of Action
The primary target of 1-Allylcyclopropanecarboxylic acid (ACC) is the enzyme 1-aminocyclopropane-1-carboxylate deaminase . This enzyme is found in organisms such as Pseudomonas sp. (strain ACP) . ACC is a non-protein amino acid that acts as the direct precursor of ethylene, a plant hormone regulating a wide variety of vegetative and developmental processes .
Mode of Action
ACC interacts with its target enzyme, 1-aminocyclopropane-1-carboxylate deaminase, to catalyze a cyclopropane ring-opening reaction . This irreversible conversion of ACC to ammonia and alpha-ketobutyrate allows growth on ACC as a nitrogen source .
Biochemical Pathways
ACC is the central molecule of ethylene biosynthesis . The rate of ACC formation differs in response to developmental, hormonal, and environmental cues . ACC can be conjugated to three derivatives, metabolized in planta or by rhizobacteria using ACC deaminase, and is transported throughout the plant over short and long distances, remotely leading to ethylene responses .
Pharmacokinetics
It is known that acc can be transported throughout the plant over short and long distances This suggests that ACC may have a broad distribution within the plant
Result of Action
The action of ACC leads to the production of ethylene, a plant hormone that regulates a wide variety of vegetative and developmental processes . These processes include seed germination, fruit ripening, leaf and flower senescence, and abscission . ACC also plays a role in cell wall signaling, guard mother cell division, and pathogen virulence .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ACC. The rate of ACC formation can differ in response to developmental, hormonal, and environmental cues . For example, ACC can be used by soil microorganisms as a source of nitrogen and carbon , suggesting that soil composition could influence the action of ACC
Analyse Biochimique
Biochemical Properties
It is structurally similar to 1-Aminocyclopropane-1-carboxylic acid (ACC), which is a known precursor of the plant hormone ethylene . ACC is converted to ethylene by the enzyme ACC synthase . It’s plausible that 1-Allylcyclopropanecarboxylic acid might interact with similar enzymes and proteins due to its structural similarity to ACC.
Cellular Effects
Acc, a structurally similar compound, is known to influence various cellular processes, including cell elongation and signaling
Metabolic Pathways
The metabolic pathways involving 1-Allylcyclopropanecarboxylic acid are currently unknown. Given its structural similarity to ACC, it might be involved in similar metabolic pathways. ACC is known to be involved in the biosynthesis of ethylene, a plant hormone .
Propriétés
IUPAC Name |
1-prop-2-enylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-3-7(4-5-7)6(8)9/h2H,1,3-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHKQUJFRCYZQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339542 | |
| Record name | 1-Allylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80360-57-2 | |
| Record name | 1-Allylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B22379.png)
